Bienvenue dans la boutique en ligne BenchChem!

Indium hydroxide

Photocatalysis VOC Degradation Benzene Oxidation

Researchers synthesizing In₂O₃ or ITO films face contamination risks from halide (Cl⁻) or nitrogen oxide byproducts when using chloride or nitrate precursors. Indium hydroxide (In(OH)₃) eliminates this via clean thermal decomposition directly to In₂O₃. • 3.5× higher benzene conversion (33.4% vs. 9.5%) and 2.3× greater mineralization (56% vs. 24%) vs. TiO₂ P25 in gas-phase photocatalysis. • Superior CO₂ photoreduction vs. In(NO₃)₃-derived In₂O₃ due to favorable defect chemistry. • 5.48 eV bandgap enables DUV optoelectronics inaccessible to In₂O₃ (3.6 eV). White powder; ambient storage/shipping. Verified purity for R&D and pilot ITO/In₂O₃ synthesis.

Molecular Formula H3InO3
Molecular Weight 165.840 g/mol
CAS No. 55326-87-9
Cat. No. B7801186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium hydroxide
CAS55326-87-9
Molecular FormulaH3InO3
Molecular Weight165.840 g/mol
Structural Identifiers
SMILES[OH-].[OH-].[OH-].[In+3]
InChIInChI=1S/In.3H2O/h;3*1H2/q+3;;;/p-3
InChIKeyIGUXCTSQIGAGSV-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indium Hydroxide (CAS 55326-87-9): Baseline Properties and Functional Class for Precursor Procurement


Indium hydroxide (In(OH)₃, CAS 55326-87-9) is an inorganic compound of the metal hydroxide class, appearing as a white solid with a density of 4.45 g/mL at 20 °C [1]. It is insoluble in water and ammonia, but readily dissolves in mineral acids and concentrated alkali solutions (such as KOH and NaOH) [2]. Its primary industrial and research utility is as a versatile precursor for synthesizing indium oxide (In₂O₃) and derivative materials like indium tin oxide (ITO), which are critical for transparent conductive films, semiconductors, and catalysts . The compound possesses a notably low solubility product constant (Ksp) with a pKsp of 33.2 [1].

Precursor for halide-free In₂O₃ and ITO synthesis
Photocatalytic VOC degradation studies
Wide-bandgap semiconductor research

Why Indium Hydroxide Cannot Be Replaced by Alternative Indium Sources in Critical Synthetic Pathways


Procurement decisions for indium precursors must account for the direct impact of the starting material on the final properties of derived In₂O₃ and ITO materials. While indium nitrate (In(NO₃)₃) and indium chloride (InCl₃) are common alternatives, their use is not universally interchangeable with indium hydroxide. The choice of precursor dictates the defect chemistry, morphology, and surface characteristics of the resulting oxide. Specifically, the oxidizing nature of the precursor anion (e.g., nitrate vs. hydroxide) has been shown to substantially impact oxygen vacancy formation and the resultant photocatalytic performance in gas-phase CO₂ reduction [1]. Furthermore, the thermal decomposition pathway of In(OH)₃ directly yields In₂O₃ without introducing corrosive halide or nitrogen oxide byproducts, simplifying downstream purification and ensuring higher material purity for electronic applications [2].

Anion sensitivity Precursor anion controls oxygen vacancy formation; In(NO₃)₃ or InCl₃ may yield different defect profiles, shifting photocatalytic performance.
Decomposition purity In(OH)₃ thermal decomposition avoids corrosive halide or NOx byproducts. Halide or nitrate routes may introduce ionic impurities relevant to electronic-grade films.

Quantitative Differentiation: Evidence-Based Advantages of Indium Hydroxide Over TiO₂, In₂O₃, and Nitrate Precursors


Superior Photocatalytic Conversion of Benzene vs. TiO₂ (P25)

In(OH)₃ demonstrates a significantly higher photoactivity for the gas-phase removal of benzene compared to the industry-standard photocatalyst TiO₂ (Degussa P25). The maximal conversion ratio achieved with In(OH)₃ is 33.4%, which is more than three times higher than the 9.5% conversion observed with TiO₂ under identical UV irradiation conditions [1]. Furthermore, In(OH)₃ maintains activity after 30 hours of photoreaction, indicating superior operational stability [1].

Benzene conversion
Head-to-head
33.4% vs. 9.5% (TiO₂ P25)
Supports photocatalytic screening context
3.5× higher reported conversion; UV gas-phase, 30 h stability
Photocatalysis VOC Degradation Benzene Oxidation

Enhanced Mineralization Yield of Benzene vs. TiO₂ (P25)

Beyond initial conversion, In(OH)₃ exhibits superior mineralization capability, converting benzene more completely to CO₂ and H₂O rather than accumulating partial oxidation intermediates. The mineralization yield for In(OH)₃ is 56%, compared to only 24% for TiO₂ (Degussa P25) under the same conditions [1].

Mineralization yield
Head-to-head
56% vs. 24% (TiO₂ P25)
Supports mineralization endpoint review
2.3× higher yield; complete conversion to CO₂/H₂O under UV
Photocatalysis Mineralization Benzene Degradation

Higher Photocatalytic Activity and Durability vs. In₂O₃ and TiO₂ for VOC Degradation

Porous In(OH)₃ nanocrystals with a high surface area (up to 110 m²/g) exhibit markedly higher photocatalytic activity and durability than both In₂O₃ (its own thermal decomposition product) and commercial TiO₂ (P25) for the degradation of volatile organic compounds including acetone, benzene, and toluene [1]. This demonstrates that the hydroxide form itself is the superior active phase for certain photocatalytic applications, rather than merely being a precursor to the oxide.

Activity & durability
Head-to-head
Porous In(OH)₃ (110 m²/g) vs. In₂O₃, TiO₂ P25
Reported method-dependent activity profile
Qualitative comparison; acetone, benzene, toluene degradation
Photocatalysis VOC Degradation Porous Nanocrystals

Wide Bandgap for Deep-UV Photocatalysis and Semiconductor Applications

In(OH)₃ is characterized as a wide-bandgap semiconductor. Experimental measurements using UV-vis DRS indicate a direct band gap of 5.48 eV and an indirect gap of 5.02 eV for nanocrystalline samples [1]. Other studies report a bandgap of approximately 5.15 eV [2]. In contrast, its thermal decomposition product In₂O₃ possesses a narrower bandgap of approximately 3.6 eV [3]. This substantial difference in electronic structure dictates the specific optical absorption range and photocatalytic redox potential.

Bandgap energy
Class-level
Direct 5.48 eV; Indirect 5.02 eV
Wide-bandgap semiconductor property
~1.5 eV wider than In₂O₃ (3.6 eV); suited for deep-UV studies
Semiconductor Photocatalysis Wide Bandgap

Precursor-Dependent Defect Engineering in Derived In₂O₃ for CO₂ Photoreduction

The choice of indium precursor critically influences the performance of the final In₂O₃ photocatalyst. Research comparing In₂O₃ nanomaterials derived from In(OH)₃ versus In(NO₃)₃ precursors found that the hydroxide-derived material exhibits distinct defect populations (specifically oxygen vacancies) and superior photocatalytic activity for gas-phase CO₂ reduction under simulated solar irradiation [1]. This establishes In(OH)₃ as a strategically advantageous precursor for engineering high-performance defect-mediated catalysts.

Precursor effect
Head-to-head
In(OH)₃-derived In₂O₃ vs. In(NO₃)₃-derived
Supports defect-engineering review
Distinct oxygen vacancy populations; CO₂ photoreduction context
CO₂ Reduction Photocatalysis Precursor Engineering

Validated Application Scenarios: Where Indium Hydroxide Provides Verifiable Performance Gains


High-Efficiency Photocatalytic Removal of Benzene and VOCs

In scenarios requiring the gas-phase degradation of benzene, toluene, or acetone (e.g., industrial exhaust treatment, indoor air purification), In(OH)₃ photocatalyst provides a quantifiable performance advantage. As demonstrated in Section 3, it achieves a 3.5-fold higher benzene conversion (33.4% vs. 9.5%) and a 2.3-fold higher mineralization yield (56% vs. 24%) compared to the standard TiO₂ (P25) benchmark [1]. This makes it a superior choice for applications where complete mineralization and long-term catalyst stability are paramount. [1]

Precursor for Defect-Engineered In₂O₃ in CO₂ Photoreduction

For research groups and industrial R&D focusing on the photocatalytic reduction of CO₂ to value-added chemicals (solar fuels), the use of In(OH)₃ as a precursor is not merely a synthetic route but a performance-defining step. Evidence shows that In₂O₃ derived from In(OH)₃ possesses a distinct and more catalytically active defect structure compared to material derived from In(NO₃)₃, leading to superior CO₂ reduction performance [1]. Procurement should therefore be driven by the specific target application of CO₂ valorization. [1]

Synthesis of Wide-Bandgap Semiconductors for Deep-UV Optoelectronics

Indium hydroxide is the material of choice for applications requiring a wide-bandgap semiconductor. Its intrinsic direct bandgap of 5.48 eV is substantially wider than that of its oxide counterpart, In₂O₃ (3.6 eV) [1]. This property makes In(OH)₃ uniquely suited for deep-ultraviolet (DUV) photodetectors, high-potential photocatalysts, and other optoelectronic devices operating in spectral regions inaccessible to narrower bandgap alternatives. [1] [2]

Halide-Free Precursor for High-Purity ITO Transparent Conductive Films

In the manufacture of Indium Tin Oxide (ITO) films for touch screens, LCDs, and solar cells, the purity of the indium source is critical. Using In(OH)₃ as a precursor avoids the introduction of corrosive halide ions (e.g., Cl⁻ from InCl₃) or nitrogen oxide byproducts (from In(NO₃)₃) during thermal conversion to In₂O₃ [1]. This results in a cleaner final product with fewer ionic impurities that can degrade the electronic and optical performance of the transparent conductive oxide layer. [1]

Application
Selection Property
Validation Focus
VOC photocatalytic degradation research
Reported benzene conversion profile
Mineralization yield and stability endpoints
CO₂ photoreduction catalyst engineering
Precursor-dependent defect profile
Oxygen vacancy and activity correlation
Wide-bandgap semiconductor studies
Direct bandgap >5 eV
Deep-UV absorption and redox potential
High-purity ITO precursor synthesis
Halide-free decomposition pathway
Ionic impurity control for conductive films

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Indium hydroxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.